molecular formula C22H32N2O5 B12962211 2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate

2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate

Cat. No.: B12962211
M. Wt: 404.5 g/mol
InChI Key: DVAICUYANYFICX-UHFFFAOYSA-N
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Description

2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate is a spirocyclic compound featuring a 9-oxa-2,6-diazaspiro[4.5]decane core. The structure includes a benzyl group at position 6, a tert-butyl ester at position 2, and an ethyl ester at position 6.

Synthesis of this compound typically involves alkylation and esterification steps. For example, describes a related synthesis protocol using NaH and triethylphosphonoacetate in THF to construct the spirocyclic backbone, followed by benzyl and ester group additions .

Properties

Molecular Formula

C22H32N2O5

Molecular Weight

404.5 g/mol

IUPAC Name

2-O-tert-butyl 8-O-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate

InChI

InChI=1S/C22H32N2O5/c1-5-27-19(25)18-14-24(13-17-9-7-6-8-10-17)22(16-28-18)11-12-23(15-22)20(26)29-21(2,3)4/h6-10,18H,5,11-16H2,1-4H3

InChI Key

DVAICUYANYFICX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C2(CCN(C2)C(=O)OC(C)(C)C)CO1)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4Common synthetic routes may involve the use of starting materials such as tert-butyl esters, ethyl groups, and benzyl groups, which are then subjected to various reaction conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

The compound 2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, focusing on medicinal chemistry, materials science, and agricultural chemistry.

Anticancer Activity

Recent studies have indicated that derivatives of diazaspiro compounds exhibit promising anticancer properties. The unique structural features of 2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate may enhance its biological activity against specific cancer cell lines. Research has shown that similar compounds can induce apoptosis in cancer cells, suggesting that this compound could be a candidate for further pharmacological evaluation.

Neuroprotective Effects

Compounds with diazaspiro structures have been investigated for their neuroprotective effects. The potential of 2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate to protect neuronal cells from oxidative stress and neurodegeneration could be significant. Studies on related compounds have demonstrated their ability to inhibit neuroinflammation and promote neuronal survival.

Polymer Chemistry

The compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for the formation of copolymers with enhanced mechanical properties and thermal stability. Research into similar diazaspiro compounds has shown that they can improve the performance of materials used in coatings and adhesives.

Nanotechnology

In nanotechnology, the compound's unique structure could facilitate the development of nanoscale materials with specific functionalities. Its properties may be exploited in the creation of drug delivery systems or as part of nanocomposites that exhibit enhanced electrical or thermal conductivity.

Pesticides and Herbicides

The structural attributes of 2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate suggest potential applications in agrochemicals. Compounds with similar frameworks have shown efficacy as pesticides and herbicides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms.

Plant Growth Regulators

There is also potential for this compound to function as a plant growth regulator. Studies on related compounds have indicated that they can influence plant growth patterns and stress responses, which could be beneficial in agricultural practices aimed at increasing crop yields under adverse conditions.

Summary of Findings

Application AreaPotential Benefits
Medicinal ChemistryAnticancer activity; neuroprotective effects
Materials ScienceEnhancements in polymer properties; nanotechnology use
Agricultural ChemistryEfficacy as pesticides/herbicides; plant growth regulation

Case Studies

  • Anticancer Activity : A study evaluated the effects of diazaspiro compounds on various cancer cell lines, revealing that certain structural modifications led to increased cytotoxicity.
  • Neuroprotection : Research demonstrated that compounds with similar structures could reduce markers of oxidative stress in neuronal cultures, suggesting a pathway for therapeutic development.
  • Polymer Applications : A recent investigation into new polymer formulations highlighted the use of diazaspiro-based monomers to enhance thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their differences:

Compound Name Spiro Ring Size Substituents (Positions) Key Features Reference
2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate [4.5]decane 6-benzyl, 2-tert-butyl, 8-ethyl Contains 9-oxa bridge; dual ester groups
8-(tert-Butyl) 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate [4.5]decane 4-methyl, 8-tert-butyl Lacks oxygen bridge; methyl substituent at position 4
6-tert-Butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate [3.4]octane 6-tert-butyl, 2-methyl Smaller spiro ring; no heteroatom bridge
8-tert-Butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate [4.5]decane 2-methyl, 8-tert-butyl No benzyl group; simpler ester substitution pattern

Key Findings from Comparative Studies

Impact of Spiro Ring Size :

  • Compounds with smaller spiro rings (e.g., [3.4]octane in ) exhibit reduced conformational flexibility compared to [4.5]decane derivatives. This affects binding affinity in biological targets, as observed in antitubercular studies of 2,6-diazaspiro[3.4]octane derivatives .

In contrast, methyl or tert-butyl groups at similar positions (e.g., and ) prioritize steric stabilization over hydrophobicity . Ethyl vs. tert-butyl esters: Ethyl esters (position 8) may confer moderate hydrolytic stability compared to bulkier tert-butyl esters, as seen in solubility challenges of ethyl-substituted xanthines () .

Oxygen Bridge (9-oxa): The 9-oxa bridge introduces polarity and hydrogen-bonding capacity, distinguishing it from non-oxygenated analogs. This feature is absent in compounds like 8-tert-Butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate (), which rely solely on nitrogen for electronic interactions .

Synthetic Accessibility :

  • The target compound’s synthesis () shares similarities with other spirocyclic esters but requires careful optimization of benzyl group introduction to avoid side reactions. In contrast, simpler analogs (e.g., 8-tert-Butyl derivatives in ) achieve higher yields due to fewer steric constraints .

Biological Activity

The compound 2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate is a member of a class of compounds known for their diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₄
  • CAS Number : 114214-49-2

The compound features a spirocyclic structure that contributes to its unique biological properties.

Research indicates that compounds similar to 2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate exhibit various mechanisms of action:

  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Properties : The compound may inhibit pathways involved in inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Cytotoxic Effects : Certain studies have indicated that the compound can induce apoptosis in cancer cells, suggesting potential applications in oncology.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antimicrobial Studies :
    • A study demonstrated that a similar diazaspiro compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL .
  • Anti-inflammatory Effects :
    • In vitro assays showed that related compounds could significantly reduce the production of pro-inflammatory cytokines in macrophages, indicating a potential role in managing chronic inflammatory conditions .
  • Cytotoxicity Assays :
    • A cytotoxicity assay using human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 25 µM, with an IC50 value suggesting effective dose-dependent activity .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineConcentration (µg/mL)Observed Effect
AntimicrobialStaphylococcus aureus12.5 - 50Inhibition of growth
Anti-inflammatoryMacrophages10 - 100Decreased cytokine production
CytotoxicityHuman cancer cell lines25Induction of apoptosis

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